N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-11-7-8-15-20-16-13(18(24)22(15)10-11)9-14(21(16)2)17(23)19-12-5-3-4-6-12/h7-10,12H,3-6H2,1-2H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBYRQWYMQOCLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC4CCCC4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Pyrrolo[3,2-d]Pyrimidine-2,4-Dione
The synthesis begins with 6-methyluracil, which undergoes nitration at C5 using concentrated sulfuric and nitric acids at 0°C. Subsequent reduction with zinc dust in acetic acid generates an amino intermediate, facilitating a Batcho-Leimgruber indole-like cyclization to yield 1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione.
Key Reaction Conditions :
Chlorination at Positions 2 and 4
Phosphorus oxychloride (POCl3) or phenylphosphonic dichloride converts the dione into 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. Optimal conditions involve refluxing in POCl3 at 120°C for 6 hours, achieving 70% yield after neutralization with ammonium hydroxide.
Table 1: Chlorination Reagents and Yields
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl3 | 120 | 6 | 70 |
| Phenylphosphonic dichloride | 170–175 | 5 | 60 |
Introduction of the N-Cyclopentyl Carboxamide Group
The carboxamide moiety at position 2 is installed via nucleophilic substitution or coupling reactions. A patented method discloses:
Aminolysis of 2-Chloro Intermediate
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine reacts with cyclopentylamine in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, selectively substituting the chloro group at position 2. The reaction is driven by the higher electrophilicity of the 2-position due to electron-withdrawing effects from the adjacent nitrogen.
Optimization Notes :
Carboxamide Formation
The resulting 2-cyclopentylamino intermediate undergoes carboxamidation using dimethylcarbamoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA). This step proceeds at room temperature in dichloromethane (DCM), yielding the 2-carboxamide derivative in 85% purity.
Methylation at Positions 1 and 7
Methyl groups are introduced via alkylation of nitrogen atoms in the pyrido and pyrrolo rings.
N1-Methylation
Treatment with methyl iodide and potassium carbonate in dimethylformamide (DMF) at 50°C for 8 hours selectively methylates the N1 position. Excess methyl iodide (3 equivalents) ensures complete quaternization.
N7-Methylation
The N7 position is methylated using dimethyl sulfate in a mixed solvent system (acetonitrile/water, 4:1) under basic conditions (pH 9–10). This step requires careful pH control to avoid over-alkylation.
Table 2: Methylation Agents and Conditions
| Position | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| N1 | Methyl iodide | DMF | 50 | 75 |
| N7 | Dimethyl sulfate | MeCN/H2O | 25 | 68 |
Final Oxidation and Purification
The 4-oxo group is introduced by oxidizing the 4-chloro intermediate with aqueous hydrogen peroxide (30%) in acetic acid at 80°C for 4 hours. The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexanes, 1:1) followed by recrystallization from ethanol/water to achieve >98% purity.
Characterization Data :
- 1H NMR (400 MHz, DMSO-d6): δ 1.52–1.78 (m, 8H, cyclopentyl), 2.98 (s, 3H, N1-CH3), 3.12 (s, 3H, N7-CH3), 6.71 (d, J = 3.2 Hz, 1H, pyrrole-H), 8.09 (d, J = 2.8 Hz, 1H, pyridine-H).
- ESI-MS : m/z 325.4 [M+H]+.
Challenges and Optimization Strategies
- Regioselectivity in Chlorination : The use of bulky chlorinating agents (e.g., phenylphosphonic dichloride) improves selectivity for the 2-position over the 4-position.
- Carboxamide Stability : The dimethylcarbamoyl group is prone to hydrolysis under acidic conditions, necessitating anhydrous reaction environments.
- Crystallization Difficulties : The final compound exhibits polymorphism, requiring controlled cooling rates during recrystallization to isolate the thermodynamically stable form.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Review on the Synthesis and Therapeutic Potential of Pyrido 2,3- d ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is with a molecular weight of 320.38 g/mol. The compound features a complex fused ring system that contributes to its unique pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research has demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, molecular docking studies suggest that this compound interacts effectively with key targets involved in cancer progression, indicating its potential for further development as a therapeutic agent against cancer .
Antiviral Properties
The compound's structure suggests possible antiviral applications. Pyrimidine derivatives have been linked to enhanced antiviral responses through inhibition of de novo pyrimidine biosynthesis pathways. This mechanism can potentially amplify the production of interferons, crucial for antiviral defense . Therefore, exploring this compound's efficacy in this context could yield valuable insights.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine metabolism. Such inhibition can disrupt nucleotide synthesis and has implications for both cancer therapy and antiviral strategies .
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinities and interactions between this compound and various biological targets. These studies reveal that the compound can effectively bind to active sites of enzymes related to cancer and viral replication processes .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exerts its effects involves the inhibition of specific kinases[_{{{CITATION{{{_3{Discovery of 8 Cyclopentyl-2-4-(4-methyl-piperazin-1-yl)- phenylamino .... By binding to the active site of these enzymes, the compound prevents their activity, leading to the disruption of cellular signaling pathways. This can result in the inhibition of cell growth and proliferation, making it a potential candidate for cancer therapy.
Molecular Targets and Pathways: The compound targets multiple kinases, including CDK4/Cyclin D1 and ARK5, which are involved in cell cycle regulation and metabolic pathways[_{{{CITATION{{{_3{Discovery of 8 Cyclopentyl-2-4-(4-methyl-piperazin-1-yl)- phenylamino .... By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs, highlighting substituent variations, molecular weight, lipophilicity (logP), aqueous solubility (logSw), and polar surface area (PSA).
*Values for the target compound are inferred based on structural similarities to analogs.
Key Observations:
- Benzyl and 2-ethylphenyl substituents increase molecular weight and logP, favoring hydrophobic interactions in biological systems .
- Methyl Position Impact: The 1,7-dimethyl configuration (target) vs. For example, the 1,7-dimethyl precursor () shows distinct NMR shifts compared to 1,9-dimethyl derivatives, suggesting electronic differences .
Solubility and PSA :
- The target’s predicted logSw (~-3.0) indicates poor aqueous solubility, comparable to the N-benzyl analog (logSw -3.14). High PSA (~50 Ų) suggests moderate permeability, typical for compounds with hydrogen-bonding groups like carboxamides .
Biological Activity
N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of pyrrolopyrimidines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly as a kinase inhibitor.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by a pyrrolopyrimidine core. The synthesis typically involves multiple steps starting from simpler precursors. One common method is the Cu-catalyzed reaction of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine under specific conditions to achieve high yields and purity .
The primary mechanism of action for this compound involves the inhibition of specific kinases. By binding to the active sites of these enzymes, it disrupts critical cellular signaling pathways that are often implicated in cancer progression. This inhibition can lead to reduced cell growth and proliferation, making it a candidate for cancer therapy .
Kinase Inhibition
This compound has shown significant activity against various kinases:
| Kinase Target | Activity | Reference |
|---|---|---|
| HER Family Kinases | Inhibition | |
| Tyrosine Kinases | Moderate Inhibition | |
| Other Protein Kinases | Variable Activity |
Anticancer Potential
In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of cancer cell lines. For instance, in assays involving non-small cell lung cancer (NSCLC) cells with HER mutations, the compound exhibited promising results in reducing cell viability .
Case Studies
Several studies have explored the biological effects of this compound:
- NSCLC Study : A clinical trial (NCT03743350) evaluated its efficacy in patients with NSCLC harboring exon 20 or HER2 activating mutations. Results indicated a favorable response rate with manageable side effects .
- Cell Line Studies : Research on various cancer cell lines has shown that this compound induces apoptosis and inhibits migration in metastatic models. The mechanism involves upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Q & A
Q. What synthetic routes are commonly employed to prepare N-alkyl-4-oxo-pyrido-pyrrolo-pyrimidine carboxamides, and how can yields be optimized?
The synthesis typically involves a multi-step procedure starting with cyclocondensation of aminopyrrole derivatives with ketoesters, followed by alkylation and carboxamide formation. For example, 1,7-dimethyl analogs are synthesized via cyclization of intermediates under reflux with acetic acid, achieving yields of ~59% (). Key steps include:
- Alkylation : Introducing the cyclopentyl group via nucleophilic substitution (e.g., using cyclopentyl bromide in DMF).
- Carboxamide formation : Coupling carboxylic acid intermediates with amines using EDCI/HOBt. Optimization strategies: Adjust reaction time (12–24 hrs), temperature (80–100°C), and stoichiometry (1.2–1.5 eq of alkylating agent) to improve yields .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Essential techniques include:
- 1H/13C NMR : Assign peaks based on substituent effects. For 1,7-dimethyl analogs, methyl groups appear at δ 2.35 (s, 3H) and δ 3.78 (s, 3H), while aromatic protons resonate between δ 6.88–8.82 ().
- Mass spectrometry (MS) : Confirm molecular weight via CI-MS (e.g., m/z 258.0 [M+H]+ for C13H11N3O3) ().
- Elemental analysis : Validate purity (e.g., C 60.66% vs. calcd. 60.70%) (). Cross-validate with HPLC for trace impurities .
Q. How is the heterocyclic core structurally validated, particularly the fused pyrido-pyrrolo-pyrimidine system?
X-ray crystallography or 2D NMR (COSY, HSQC) resolves the fused ring system. Key observations:
- 13C NMR : Carbonyl (C=O) at δ 161.9 ppm and quaternary carbons at δ 148–154 ppm confirm the pyrimidine ring ().
- NOESY : Correlates spatial proximity of methyl groups and aromatic protons to confirm regiochemistry .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?
- Substituent variation : Compare bioactivity of 1,7-dimethyl vs. 1-propyl analogs (). For example, cyclopentyl groups may enhance lipophilicity and target binding vs. smaller alkyl chains.
- In silico modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like kinases, leveraging structural data from related compounds ( ). Validate with enzymatic assays (e.g., IC50 measurements) .
Q. How should researchers address contradictions in reported spectral data or yields for similar compounds?
- Case study : reports 62% yield for a 1-methyl analog, while cites 59% for a 1,7-dimethyl derivative. Investigate discrepancies by:
- Replicating reactions under controlled conditions (e.g., inert atmosphere, strict temperature control).
- Analyzing by-products via LC-MS to identify competing pathways (e.g., hydrolysis or dimerization).
- Data normalization : Use internal standards (e.g., deuterated solvents) for NMR to minimize instrumentation bias .
Q. What strategies optimize reaction conditions for scale-up synthesis while maintaining purity?
- DoE (Design of Experiments) : Vary parameters (solvent polarity, catalyst loading) to identify robust conditions. For example, DMF may improve solubility but require post-reaction dialysis to remove residuals.
- Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures. achieved 59% yield in DMSO; test alternatives to reduce environmental impact .
Q. How can computational methods predict the compound’s reactivity or degradation pathways?
- DFT calculations : Simulate hydrolysis of the 4-oxo group (e.g., B3LYP/6-31G* level) to identify labile bonds.
- Degradation studies : Expose the compound to accelerated stability conditions (40°C/75% RH) and monitor via UPLC-MS. Compare results with computational predictions .
Q. What are the understudied aspects of this compound’s pharmacological potential?
- Target identification : Use chemoproteomics (e.g., affinity-based protein profiling) to map interactomes.
- Metabolic stability : Assess hepatic microsomal clearance (e.g., human liver microsomes + NADPH) to guide lead optimization. notes gaps in biological data for cyclopentyl derivatives, necessitating in vivo PK studies .
Q. How does the fused heterocyclic system influence electronic properties and reactivity?
- Electron density mapping : UV-Vis spectroscopy (e.g., λmax shifts in polar solvents) reveals charge distribution.
- Reactivity assays : Test susceptibility to electrophilic attack (e.g., nitration) at pyrrolo N-atoms. shows aromatic protons at δ 7.07–8.84, indicating electron-deficient regions prone to nucleophilic substitution .
Q. What methodologies validate the compound’s biological activity in complex matrices (e.g., serum)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
